molecular formula C14H20Cl2N5O6P B12718265 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(3-nitrophenyl)-, P-oxide CAS No. 97139-37-2

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(3-nitrophenyl)-, P-oxide

Cat. No.: B12718265
CAS No.: 97139-37-2
M. Wt: 456.2 g/mol
InChI Key: QUQUIFZMIMEVHX-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and an oxazaphosphorine ring. Its molecular formula is C14H27Cl2N4O4P, and it has a molecular weight of approximately 432.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide involves multiple steps. The initial step typically includes the reaction of urea with bis(2-chloroethyl)amine to form an intermediate compound. This intermediate is then reacted with tetrahydro-2H-1,3,2-oxazaphosphorine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives and oxazaphosphorine compounds, such as:

Uniqueness

The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide lies in its specific chemical structure, which imparts unique chemical and biological properties. Its combination of urea, bis(2-chloroethyl)amino, and oxazaphosphorine moieties makes it distinct from other similar compounds .

Properties

CAS No.

97139-37-2

Molecular Formula

C14H20Cl2N5O6P

Molecular Weight

456.2 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(3-nitrophenyl)urea

InChI

InChI=1S/C14H20Cl2N5O6P/c15-5-7-19(8-6-16)28(26)18-13(4-9-27-28)20(23)14(22)17-11-2-1-3-12(10-11)21(24)25/h1-3,10,13,23H,4-9H2,(H,17,22)(H,18,26)

InChI Key

QUQUIFZMIMEVHX-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])O)N(CCCl)CCCl

Origin of Product

United States

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